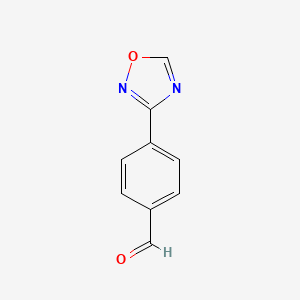

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Descripción general

Descripción

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound that features an oxadiazole ring, a heterocyclic moiety containing oxygen and nitrogen atoms, attached to a benzaldehyde group. This structure is of interest due to the oxadiazole ring's presence in various compounds with significant biological activities and its potential use in material science, particularly in the creation of liquid crystal materials .

Synthesis Analysis

The synthesis of related oxadiazole derivatives often begins with readily available starting materials such as benzamidoxime, which can be obtained from 4-cyanobenzaldehyde. A high-yielding, five-step procedure has been developed to create bis(oxadiazol)benzaldehydes and their mono-benzaldehyde counterparts, which involves simple purification steps . Additionally, 2-amino-substituted 1,3,4-oxadiazoles have been synthesized through a condensation reaction followed by iodine-mediated oxidative bond formation, showcasing the versatility of oxadiazole synthesis methods .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and MS, as well as elemental analysis. In some cases, the structure is further elucidated by single-crystal X-ray diffraction, which provides detailed insights into the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Oxadiazole compounds can undergo various chemical reactions, including cyclization and condensation with other reagents. For instance, benzaldehyde oxime ethers have been synthesized using substituted triazoles and oxadiazoles, indicating the reactivity of the benzaldehyde group in forming new bonds . Additionally, bis(oxadiazole) derivatives have been shown to react with aryl aldehydes to produce compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points and lipophilicity, can be measured and are important for understanding their behavior in biological systems and materials applications. For example, the liquid crystalline behavior of certain oxadiazole compounds has been investigated, revealing their potential use in advanced materials. The conformation of these molecules can significantly affect their dipole moments, which is relevant for their electronic properties . Moreover, some oxadiazole derivatives exhibit antimicrobial and antifungal activities, which are of interest in the development of new pharmaceuticals .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has been explored for its potential in creating compounds with antimicrobial and antifungal properties. For instance, the synthesis of benzaldehyde oximethers with 1,2,4-triazoles and 1,3,4-oxadiazoles from benzaldoximes revealed significant activity against Bacillus subtilis, indicating its potential in developing antimicrobial agents (Papakonstantinou-Garoufalias et al., 1998).

Synthesis of Novel Compounds

Research has also focused on the efficient synthesis of mono- and bis(oxadiazol)benzaldehydes, starting from benzamidoxime. This process has yielded new compounds with potential applications in various scientific domains, underscoring the versatility of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde (Crestey et al., 2007).

Optical Studies

Optical studies of metal complexes involving 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivatives have been conducted, revealing insights into their absorption spectra and potential applications in optical materials (Mekkey et al., 2020).

Liquid-Phase Route for Synthesis

A liquid-phase route for the combinatorial synthesis of novel heterocyclic systems involving 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has been developed, showcasing the chemical’s utility in synthesizing diverse heterocyclic structures (Kharchenko et al., 2009).

Antimicrobial Activity of Derivatives

Additionally, the synthesis of 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, derived from 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, showed promising antimicrobial activities against various bacteria, highlighting its potential in developing new antibacterial agents (Gupta et al., 2008).

Solid-Phase Synthesis

Research into the solid-phase synthesis of isoxazole and 1,2,4-oxadiazole-containing compounds also demonstrates the compound's utility in creating diheterocyclic compounds for various applications (Quan & Kurth, 2004).

Safety And Hazards

Direcciones Futuras

Oxadiazole derivatives, including 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, have shown promise in various areas of medicinal chemistry due to their broad range of chemical and biological properties . Future research could focus on further optimizing these compounds, synthesizing new analogs, and exploring their potential as therapeutic agents .

Propiedades

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGPNUESQGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627127 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

CAS RN |

545424-41-7 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

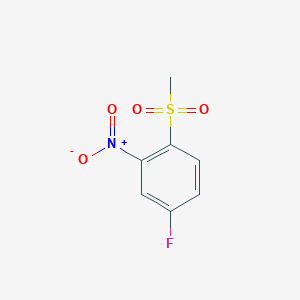

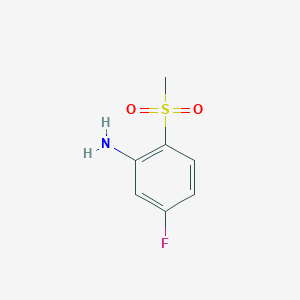

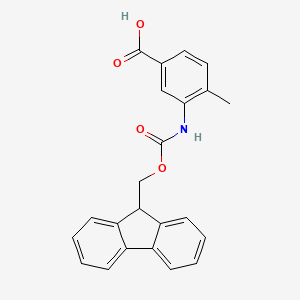

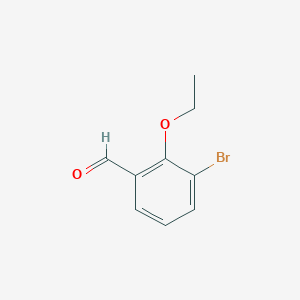

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)